1-Allyl-3-methylimidazolium tetrafluoroborate
Overview
Description
1-Allyl-3-methylimidazolium tetrafluoroborate is an ionic liquid that has garnered significant attention due to its unique properties and wide range of applications. This compound consists of a 1-allyl-3-methylimidazolium cation paired with a tetrafluoroborate anion. It is known for its low volatility, high thermal stability, and excellent solubility for both organic and inorganic compounds .
Mechanism of Action
Target of Action
1-Allyl-3-methylimidazolium tetrafluoroborate is an ionic liquid .
Biochemical Pathways
Ionic liquids have been shown to influence various biochemical processes, including enzymatic reactions .
Pharmacokinetics
As an ionic liquid, it is known to have good thermal stability and a wide range of solubility .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its application. For instance, in the context of enzymatic reactions, it can significantly promote certain processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, its properties as an ionic liquid, such as thermal stability and solubility, can be affected by temperature and the presence of other substances .
Biochemical Analysis
Cellular Effects
Some ionic liquids have been found to influence cell function . The specific effects of 1-Allyl-3-methylimidazolium Tetrafluoroborate on cell signaling pathways, gene expression, and cellular metabolism are yet to be explored.
Molecular Mechanism
It’s known that the nature and strength of the intrinsic cation–anion interactions in ionic liquids can influence their macroscopic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-3-methylimidazolium tetrafluoroborate can be synthesized through a metathesis reaction involving the corresponding chloride or bromide salts. The general procedure involves the reaction of 1-allyl-3-methylimidazolium chloride or bromide with sodium tetrafluoroborate in an aqueous or organic solvent .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as laboratory preparation but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-3-methylimidazolium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different imidazolium derivatives, while substitution reactions can introduce various functional groups into the imidazolium ring .
Scientific Research Applications
1-Allyl-3-methylimidazolium tetrafluoroborate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- 1-Ethyl-3-methylimidazolium tetrafluoroborate
- 1-Butyl-3-methylimidazolium tetrafluoroborate
- 1-Benzyl-3-methylimidazolium tetrafluoroborate
Comparison: 1-Allyl-3-methylimidazolium tetrafluoroborate is unique due to its allyl group, which imparts distinct reactivity and solubility properties compared to other imidazolium-based ionic liquids. For instance, 1-ethyl-3-methylimidazolium tetrafluoroborate and 1-butyl-3-methylimidazolium tetrafluoroborate have different alkyl groups, affecting their physical and chemical properties .
Biological Activity
1-Allyl-3-methylimidazolium tetrafluoroborate (AMIM-BF4) is an ionic liquid that has garnered attention for its diverse biological activities and potential applications in various fields, including biochemistry, pharmacology, and environmental science. This article delves into the biological activity of AMIM-BF4, focusing on its mechanisms of action, effects on cellular processes, and applications in scientific research.
Target of Action
As an ionic liquid, AMIM-BF4 interacts with biological systems primarily through its cationic and anionic components. The imidazolium cation can insert into lipid bilayers, affecting membrane fluidity and integrity, while the tetrafluoroborate anion can influence various biochemical pathways .
Biochemical Pathways
Ionic liquids like AMIM-BF4 have been shown to modulate enzymatic reactions by acting as solvents or stabilizing agents for proteins. They can enhance enzyme activity by providing a suitable microenvironment for catalytic processes. The unique properties of ionic liquids, such as their ability to dissolve a wide range of compounds and their thermal stability, make them ideal candidates for biochemical applications .
Cellular Effects
Impact on Cell Function
AMIM-BF4 has been studied for its effects on various cell types. Research indicates that it can influence cell viability and metabolic activity. For instance, studies have demonstrated that ionic liquids can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy . Additionally, AMIM-BF4 has been shown to affect protein folding dynamics and stability, which is crucial for maintaining cellular functions .
Toxicity and Safety Profile
The toxicity of AMIM-BF4 varies depending on concentration and exposure duration. Preliminary studies indicate that the effective concentration resulting in 50% reduction of cellular processes (EC50) can exceed 500 μM for certain cell lines . This underscores the importance of careful dosage in therapeutic applications.
Applications in Scientific Research
Enzyme Reactions and Protein Stabilization
AMIM-BF4 is being explored as a medium for enzyme reactions due to its ability to stabilize proteins and enhance reaction kinetics. It has been utilized in various enzymatic assays where traditional solvents were ineffective or toxic. The compound's unique solvation properties allow for improved enzyme activity and stability under different conditions.
Drug Delivery Systems
Research is ongoing into the use of AMIM-BF4 in drug delivery systems. Its ability to solubilize hydrophobic drugs could enhance bioavailability and therapeutic efficacy. Ionic liquids have been proposed as carriers for pharmaceuticals, potentially improving the delivery of active compounds to target sites within the body .
Case Studies
Properties
IUPAC Name |
1-methyl-3-prop-2-enylimidazol-1-ium;tetrafluoroborate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N2.BF4/c1-3-4-9-6-5-8(2)7-9;2-1(3,4)5/h3,5-7H,1,4H2,2H3;/q+1;-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPHDVUJHZMMLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C[N+]1=CN(C=C1)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BF4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What makes 1-Allyl-3-methylimidazolium tetrafluoroborate a potentially valuable material for CO2 capture?
A1: this compound is a polymeric ionic liquid (PIL) that can be grafted onto porous silica. While this grafting process slightly reduces the overall CO2 sorption capacity compared to bare silica, it significantly improves CO2/N2 selectivity. [, ] This enhanced selectivity makes it a promising material for applications requiring the separation of CO2 from other gases, such as flue gas treatment. []
Q2: How does the choice of anion in imidazolium-based poly(ionic liquid)s impact CO2 adsorption?
A2: Studies comparing this compound (containing [BF4]−) with its hexafluorophosphate counterpart (containing [PF6]−) reveal that the choice of anion can significantly affect CO2 adsorption. [] The presence of the [BF4]− anion, especially when combined with a seed-swelling preparation method, leads to higher CO2 adsorption capacity compared to the [PF6]− anion. []
Q3: Can the CO2 adsorption properties of this compound-based polymers be further enhanced?
A3: Yes, employing a seed-swelling method during synthesis can significantly improve the CO2 adsorption capacity of this compound-based polymers. [, ] This method, involving a two-step swelling process, effectively increases the porosity of the material, leading to enhanced CO2 uptake. [] Factors like the amount of initiator and swelling time during synthesis can further influence the final porosity and, consequently, the CO2 adsorption performance. []
Q4: Beyond CO2 capture, what other applications benefit from this compound's properties?
A4: this compound has shown promise in separating aromatic hydrocarbons or olefins from paraffins. [] Its properties as an ionic liquid make it a potential green solvent alternative to traditional volatile organic solvents, which are harmful to the environment and human health. []
Q5: How does this compound compare to other ionic liquids in separating hydrocarbons?
A5: Research comparing this compound ([AMIM][BF4]) with other ionic liquids like 1-butyl-3-methyl imidazolium hexafluorophosphate ([BMIM][PF6]), 1-isobutenyl-3-methylimidazolium tetrafluoroborate ([MPMIM][BF4]), and [MPMIM][BF4]+AgBF4 revealed differences in their separation effectiveness for olefin/paraffin, alkanes/benzene, and hexene isomers. [] This suggests that the specific structure of the ionic liquid, including the cation and anion, plays a crucial role in its selectivity and separation efficiency for different hydrocarbon mixtures. []
Q6: Are there studies exploring the use of this compound in gel polymer electrolytes?
A6: Yes, researchers have incorporated this compound into gel polymer electrolytes (GPEs) with promising results. [] These GPEs, based on poly(methyl methacrylate) (PMMA), demonstrated increased ionic conductivity upon the addition of this compound and further enhancement with the introduction of aprotic solvents like propylene carbonate (PC) and dimethyl carbonate (DMC), and SiO2 nanoparticles. [] This highlights the potential of this compound in developing high-performance electrolyte materials for various electrochemical applications.
Q7: Has this compound been applied to extracting bioactive compounds from plants?
A7: Indeed, this compound has proven effective in extracting podophyllotoxin, a valuable anticancer compound, from Chinese medicinal plants. [] A technique called ionic liquid-based microwave-assisted extraction (ILs-MAE) utilizing this compound as a surfactant demonstrated superior extraction efficiency compared to traditional methods like maceration, heat extraction, and ultrasound-assisted extraction. [] This highlights the potential of this compound as a green and efficient solvent for extracting valuable bioactive compounds from natural sources.
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